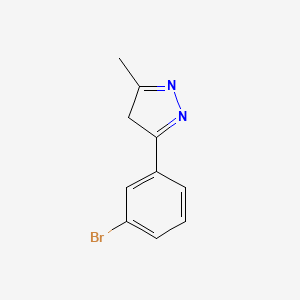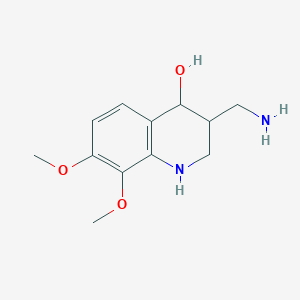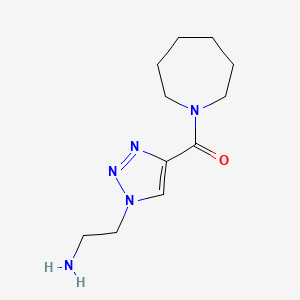![molecular formula C10H9ClN4O B11871218 N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide CAS No. 88660-73-5](/img/structure/B11871218.png)
N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide typically involves nucleophilic substitution reactions. One common method starts with commercially available 2,6-dichloroquinoxaline. The reaction of 2,6-dichloroquinoxaline with 2-hydroxybenzonitrile using potassium carbonate as a base and N,N-dimethylformamide as a solvent yields 2-((6-chloroquinoxalin-2-yl)oxy)benzonitrile. This intermediate is then reacted with 4-tert-butylphenol under Ullmann reaction conditions to produce the desired compound .
Chemical Reactions Analysis
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group (e.g., chlorine) with a nucleophile.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution Reactions: These reactions can introduce different functional groups into the quinoxaline ring, leading to the formation of various derivatives.
Scientific Research Applications
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide has several scientific research applications:
Agriculture: Quinoxaline compounds are used as agricultural agents due to their ability to inhibit the growth of harmful microorganisms.
Materials Science: Quinoxaline derivatives are employed in the development of fluorescent materials, dyes, electroluminescent materials, organic semiconductors, and organic light-emitting devices.
Mechanism of Action
The mechanism of action of N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit various enzymes and receptors, leading to their diverse biological activities. For example, they can inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors, resulting in anticancer activity .
Comparison with Similar Compounds
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide can be compared with other quinoxaline derivatives such as:
6-Chloro-2-(2-cyanophenoxy)quinoxaline: Known for its antibacterial activity.
4-Amino-N’-(3-chloroquinoxalin-2-yl)benzohydrazide: Exhibits anticancer properties.
N’-(3-Chloroquinoxalin-2-yl)isonicotinohydrazide: Shows potential as an antimicrobial agent.
These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications.
Properties
CAS No. |
88660-73-5 |
|---|---|
Molecular Formula |
C10H9ClN4O |
Molecular Weight |
236.66 g/mol |
IUPAC Name |
N'-(3-chloroquinoxalin-2-yl)oxyethanimidamide |
InChI |
InChI=1S/C10H9ClN4O/c1-6(12)15-16-10-9(11)13-7-4-2-3-5-8(7)14-10/h2-5H,1H3,(H2,12,15) |
InChI Key |
QKANIDHVJUFZRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC1=NC2=CC=CC=C2N=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


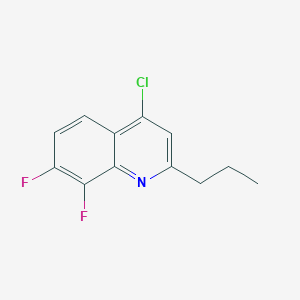
![4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine](/img/structure/B11871142.png)
![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)
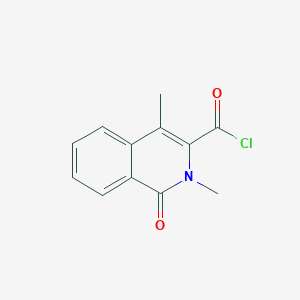
![6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11871152.png)


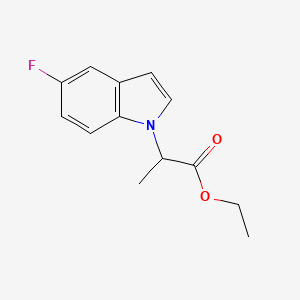
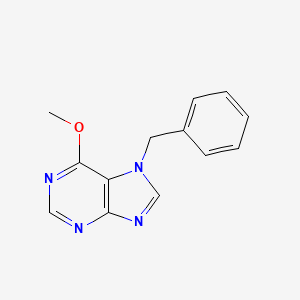
![1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-](/img/structure/B11871179.png)
